molecular formula C21H16F3N5O4 B2418245 6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 379708-00-6

6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2418245
CAS No.: 379708-00-6
M. Wt: 459.385
InChI Key: QSZYEVCWFCAYQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazaquinazoline ring, possibly through a cyclization reaction. The presence of the imino group (-NH-) suggests a possible condensation reaction. The 3,4-dimethoxyphenyl and 3-(trifluoromethyl)phenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the diazaquinazoline ring, which is a bicyclic structure containing two nitrogen atoms. The 3,4-dimethoxyphenyl and 3-(trifluoromethyl)phenyl groups are aromatic rings substituted on the diazaquinazoline ring .


Chemical Reactions Analysis

As a diazaquinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the imino group could be involved in condensation or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the diazaquinazoline ring could contribute to its stability and possibly its solubility .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is involved in complex chemical synthesis processes. One study describes a synthesis involving Pummerer-type cyclization, where boron trifluoride diethyl etherate enhances cyclization, potentially due to a dicationic intermediate (Saitoh et al., 2001). This method focuses on synthesizing compounds like tetrahydroisoquinoline and benzazepine, suggesting potential applications in creating complex organic structures.

Chemical Structure and Properties

The compound's synthesis involves reactions with vicinal diones, leading to the formation of bisindolines and indolinones under various conditions (Kovach, Brennessel, & Jones, 2014). Another research demonstrates its use in synthesizing pyridazinone derivatives, highlighting nitrogen compounds' diverse biological activities, including antibacterial and antifungal properties (Arrué et al., 2017).

Biological Activity and Pharmacological Potential

The compound has been explored in the context of AChE inhibitors, which are significant in treating Alzheimer’s disease. A study synthesizing and evaluating 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, a related compound, as an AChE inhibitor, indicates potential therapeutic applications (Andrade-Jorge et al., 2018). Additionally, derivatives have been studied for their anticancer properties, suggesting a broad spectrum of possible pharmacological applications (Al-Romaizan, Ahmed, & Elfeky, 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many diazaquinazoline derivatives exhibit biological activity, so this compound could potentially interact with a variety of biological targets .

Future Directions

Further studies could be conducted to fully characterize this compound, including its synthesis, physical and chemical properties, and biological activity. It could also be interesting to explore its potential applications in medicinal chemistry .

Properties

IUPAC Name

4-amino-6-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O4/c1-32-13-7-6-10(8-14(13)33-2)18-26-15-16(19(30)28-18)27-20(31)29(17(15)25)12-5-3-4-11(9-12)21(22,23)24/h3-9H,25H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJXSZSZUFFBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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